molecular formula C19H24N4O B5510492 N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

Cat. No. B5510492
M. Wt: 324.4 g/mol
InChI Key: CKESCUSBCHHEDE-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted pyrrolidinyl acetamide compounds involves strategic modifications at various positions to explore their biological activities, particularly as opioid kappa agonists. For example, modifications at the carbon adjacent to the amide nitrogen (C1) and variations in N-acyl, N-alkyl, and amino functions have been explored to optimize biological activity. Chiral amino acids have been used to introduce alkyl and aryl substituents, resulting in potent compounds with significant activity (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as those containing dimethylpyridinyl acetamide groups, has revealed that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity. The molecular structures are characterized by specific dihedral angles between the pyridyl and phenyl rings, indicating the importance of molecular conformation in their biological activity (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include cycloadditions and transformations pivotal for introducing functional groups that modulate biological activity. For instance, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions has been described, demonstrating the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which include compounds similar to the one . These compounds were characterized using NMR, IR, and HRMS techniques (Rahmouni et al., 2014).
  • Another research involved the formation and X-ray structure determination of related pyrimidine compounds. This study provides insights into the structural aspects of such compounds, which are crucial for understanding their potential applications (Banfield et al., 1987).

Antimicrobial Applications

  • Research on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, which are structurally related to the compound , demonstrated significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Reactivity and Formation of Complexes

  • A study described the reaction of tautomeric amidines with various compounds, leading to the formation of pyrimidine and piperidone derivatives. This research provides insight into the chemical reactivity and potential applications of compounds similar to the one you're interested in (Klimova et al., 2013).

Radiosynthesis for Imaging

  • There has been research on the radiosynthesis of compounds within the same chemical family for imaging purposes, particularly for positron emission tomography (PET). This application is significant in medical diagnostics and research (Dollé et al., 2008).

Dual Inhibition in Cancer Therapy

  • The compound has been studied in the context of cancer therapy, particularly as a dual inhibitor of crucial enzymes. This points to its potential utility in designing new antitumor agents (Gangjee et al., 2000).

properties

IUPAC Name

N-[(3S,4R)-1-(5,6-dimethylpyrimidin-4-yl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-12-5-7-16(8-6-12)17-9-23(10-18(17)22-15(4)24)19-13(2)14(3)20-11-21-19/h5-8,11,17-18H,9-10H2,1-4H3,(H,22,24)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESCUSBCHHEDE-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

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